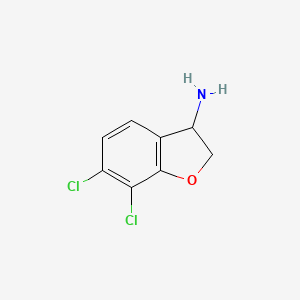

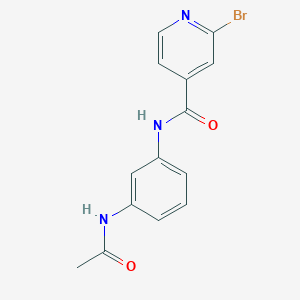

![molecular formula C16H20F4O7 B2556080 (2,3,5,6-Tetrafluorophenyl) 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate CAS No. 2408963-22-2](/img/structure/B2556080.png)

(2,3,5,6-Tetrafluorophenyl) 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound , (2,3,5,6-Tetrafluorophenyl) 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate, is a multifunctional molecule that appears to be designed for applications that could benefit from its fluorinated phenyl group and extended ethoxy chains. While the specific papers provided do not directly discuss this compound, they do provide insight into the behavior of similar fluorinated compounds and their potential reactivity and applications.

Synthesis Analysis

The synthesis of related fluorinated compounds can be complex, as demonstrated in the first paper, where the ligand 4′-pentafluorophenyl-2,2′:6′,2″-terpyridine was prepared for further functionalization with sugars . The reactivity of the fluorinated phenyl group was utilized to attempt the attachment of various functional groups, although not all attempts were successful. The synthesis involved clean reactions with simple alcohols and dealkylation to yield phenols. This suggests that the synthesis of the compound would likely involve careful consideration of the reactivity of the fluorinated phenyl group and the protection and deprotection of functional groups during the synthesis process.

Molecular Structure Analysis

The molecular structure of fluorinated compounds can significantly influence their properties and reactivity. In the first paper, the solid-state structures of related compounds were reported, showing an unusual cis, trans configuration of the pyridine rings due to intermolecular hydrogen bonding . This indicates that the molecular structure of this compound would also be influenced by the presence of the fluorinated phenyl group and could exhibit unique configurations and bonding patterns.

Chemical Reactions Analysis

The reactivity of fluorinated compounds with electrophiles was explored in the first paper, where the reaction of a phenol with electrophiles allowed access to new compounds . This suggests that the compound could also undergo reactions with electrophiles, potentially allowing for further functionalization. The presence of the fluorinated phenyl group is likely to make the compound a strong electron-withdrawing group, affecting its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

Fluorinated compounds are known for their unique physical and chemical properties, such as increased stability and resistance to degradation. The electron-withdrawing nature of the fluorinated phenyl group can also impact the acidity and basicity of adjacent functional groups. Although the papers provided do not directly discuss the physical and chemical properties of the compound , they do suggest that similar fluorinated compounds exhibit strong electron-withdrawing effects and form stable complexes, as seen with the iron(II) complexes . This information can be extrapolated to infer that this compound would also have distinct physical and chemical properties influenced by its fluorinated phenyl group and extended ethoxy chains.

Aplicaciones Científicas De Investigación

Structural Variations in Dithiadiazolyl Radicals

A study by Beldjoudi et al. (2018) explored the structural variations in the dithiadiazolyl radicals p-ROC6F4CNSSN, demonstrating the impact of alkyl chain length on the solid-state structure. This research highlights the compound's utility in understanding phase transitions and molecular stacking phenomena in fluorinated compounds, which could have implications for material science and molecular electronics (Beldjoudi et al., 2018).

Synthesis Directed Towards Fungal Xanthone Bikaverin

In an older study, Iijima et al. (1979) detailed a synthesis approach directed towards the fungal xanthone bikaverin, utilizing β-tetra-, β-tri-, and β-di-carbonyl compounds. This work underlines the importance of (2,3,5,6-Tetrafluorophenyl) derivatives in the synthesis of complex organic molecules with potential biological activities (Iijima et al., 1979).

Electrochemical Properties of Tetrasubstituted Tetraphenylethenes

Research conducted by Schreivogel et al. (2006) on the synthesis and electrochemical properties of tetrasubstituted tetraphenylethenes, including various derivatives, demonstrates the compound's role in advancing our understanding of electroactive materials. This research could be pivotal for developing new electronic devices or materials with specific electronic properties (Schreivogel et al., 2006).

Inhibition Efficiencies of Quinoxalines

A study on the inhibition efficiencies of some quinoxalines, including derivatives similar to the (2,3,5,6-Tetrafluorophenyl) compound, as corrosion inhibitors of copper in nitric acid by Zarrouk et al. (2014), provides insights into the application of these compounds in protecting metals from corrosion. Such research is vital for industries seeking to enhance the longevity and reliability of metal components (Zarrouk et al., 2014).

Synthesis of Stilbene Derivatives

A study focused on the synthesis of 3,4,5-Trimethoxy-4’-hydroxystilbene derivatives, including the crystal structure analysis of related compounds, highlights the compound's significance in organic synthesis and material science, providing a foundation for further research into novel materials with potential optical or electronic applications (Baolin et al., 2007).

Propiedades

IUPAC Name |

(2,3,5,6-tetrafluorophenyl) 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F4O7/c17-11-9-12(18)15(20)16(14(11)19)27-13(22)10-26-8-7-25-6-5-24-4-3-23-2-1-21/h9,21H,1-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQZNFCJUWXAIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)OC(=O)COCCOCCOCCOCCO)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F4O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

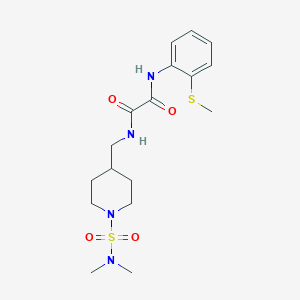

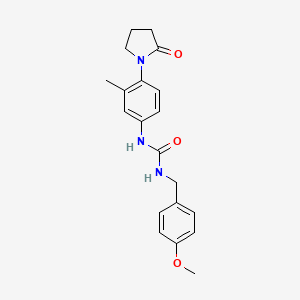

![9-cyclohexyl-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2555997.png)

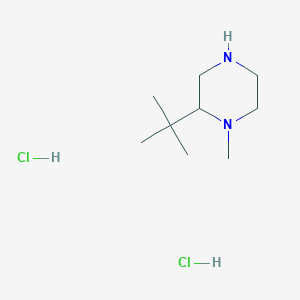

![N-(5-chloro-2-methoxyphenyl)-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2555999.png)

![4-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2556005.png)

![N-(sec-butyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2556009.png)

![[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-ethoxypropyl)amine](/img/structure/B2556011.png)

![[2-(3-Methoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2556012.png)

![N-[6-(2-Carbamoylphenoxy)pyridin-3-yl]-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B2556020.png)